

chemical structure of 1,5-dimethyl citrate

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Compound of Interest		
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An In-depth Technical Guide on 1,5-Dimethyl Citrate

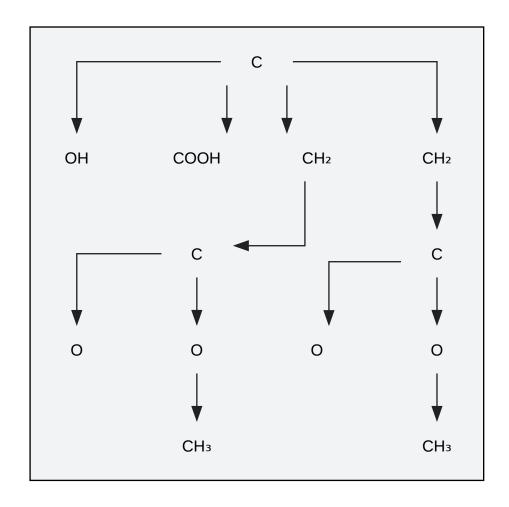
Introduction

1,5-Dimethyl citrate, systematically known as 2-hydroxy-1,2,3-propanetricarboxylic acid 1,3-dimethyl ester, is a diester derivative of citric acid.[1][2][3] This compound is of significant interest to the scientific community, serving as a versatile intermediate in chemical synthesis and demonstrating notable biological activity.[1][4] It is a key component in the production of more complex molecules, such as Mosapride Citric Amide.[3][4] Furthermore, recent research has highlighted its potential as a therapeutic agent due to its anti-inflammatory properties.[1][2] [5] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1,5-dimethyl citrate.

Chemical Identity and Structure

1,5-Dimethyl citrate is a tricarboxylic acid derivative where the two terminal carboxylic acid groups of citric acid are esterified with methyl groups.[1][6] This selective esterification leaves the central carboxylic acid group unmodified, a result of the terminal groups being more sterically accessible and reactive.[1]





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Caption: Chemical structure of 1,5-dimethyl citrate.

Table 1: Chemical Identifiers for 1,5-Dimethyl Citrate



Identifier	Value	Source(s)
IUPAC Name	2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid	[1][7][8]
Synonyms	sym-Dimethyl Citrate; 2- Hydroxy-1,2,3- propanetricarboxylic Acid 1,3- Dimethyl Ester	[1][2][3][6][9][10]
CAS Number	53798-96-2	[1][2][3][6][9][10]
Molecular Formula	C8H12O7	[1][2][3][6][9][10]
Molecular Weight	220.18 g/mol	[1][2][3][6][9][10]
Canonical SMILES	COC(=0)CC(CC(=0)OC) (C(=0)O)O	[7][8][9]
InChI Key	XLYPVOJLUJUWKA- UHFFFAOYSA-N	[7][8]

Physicochemical Properties

1,5-Dimethyl citrate is typically supplied as a highly purified, white to off-white solid.[1][2][3][6] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of 1,5-Dimethyl Citrate



Property	Value	Source(s)
Appearance	White to off-white solid	[2][3][6]
Melting Point	>115°C (decomposes)	[2][3][6]
Solubility	Soluble in DMSO, slightly soluble in Methanol	[2][3][6]
Purity	≥95%	[3][6][11]
Storage	Long-term storage is recommended at 2-8°C	[2][3][9]

Spectroscopic Data

The identity and purity of 1,5-dimethyl citrate are confirmed through various spectroscopic techniques.[1]

Table 3: Spectroscopic Data for 1,5-Dimethyl Citrate

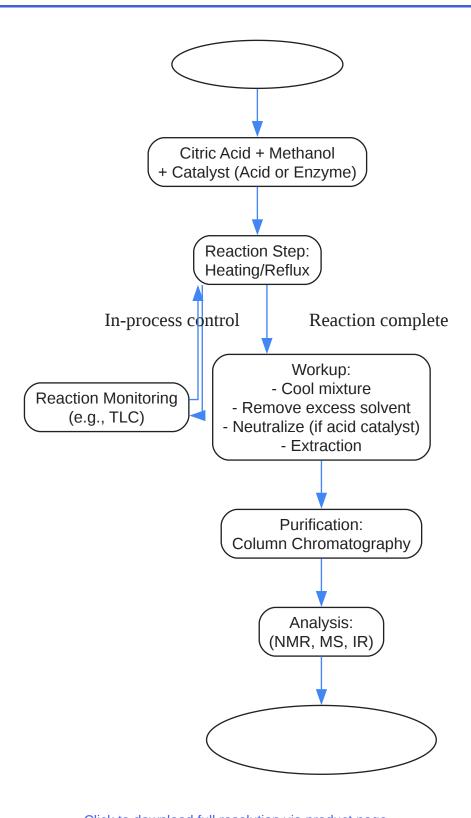


Analytical Method	Details & Results	Source(s)
¹ H NMR	Chemical Shift (δ) ppm in DMSO-d6: 3.62 (s, 6H, - OCH ₃), 2.93 (d, 2H, -CH ₂ -), 2.84 (d, 2H, -CH ₂ -). A distinctive chemical shift has also been noted at 2.1 ppm.	[11][12]
¹³ C NMR (Predicted)	Predicted Chemical Shift (δ) ppm: ~175 (C=O, Carboxylic acid), ~171 (C=O, Ester), ~73 (C-OH), ~52 (-OCH ₃), ~43 (-CH ₂ -).	[12]
Mass Spectrometry	Used to confirm the molecular weight (220.18 g/mol) and study fragmentation patterns.	[1][12]
Infrared (IR) (Predicted)	Predicted Absorption Bands (cm ⁻¹): 3500-3300 (O-H stretch), 3000-2800 (C-H stretch), 1750-1730 (C=O ester stretch), 1730-1700 (C=O carboxylic acid stretch).	[12]

Synthesis and Purification

The primary route for synthesizing 1,5-dimethyl citrate is the esterification of citric acid with methanol.[1][4] This can be achieved through acid catalysis or enzymatic processes. A significant challenge in the synthesis is controlling the reaction's selectivity to favor the formation of the desired diester over other possible mono-, di-, and trimethyl esters.[4][13]





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Caption: General workflow for the synthesis and purification of 1,5-dimethyl citrate.[13]

Experimental Protocols

Foundational & Exploratory



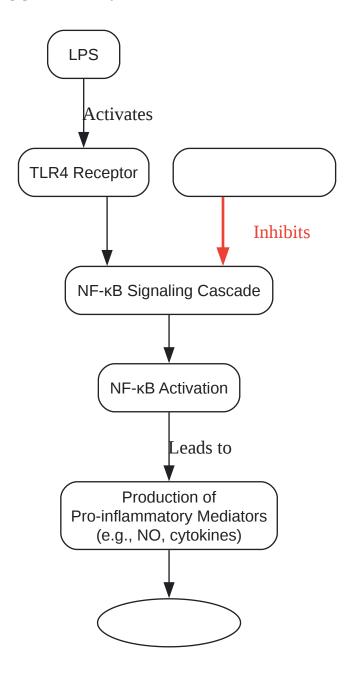


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (1 equivalent) with an excess of methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or boric acid.
- Reaction Conditions: Heat the mixture to reflux for several hours. To drive the equilibrium towards the product, water generated during the reaction can be removed using a Dean-Stark apparatus or molecular sieves.
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[3][13]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove
 excess methanol under reduced pressure. The residue is then dissolved in a solvent like
 ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- Reaction Setup: To a dry reaction vessel, add citric acid (1 equivalent), anhydrous methanol (2-5 equivalents), and an optional anhydrous solvent like toluene.
- Water Removal: Add activated molecular sieves (10-20% w/w of citric acid) to absorb the water produced during esterification.
- Catalysis: Place the vessel under an inert atmosphere (e.g., Nitrogen), bring the mixture to the desired temperature (40-60 °C) with stirring, and add an immobilized lipase such as Candida antarctica Lipase B (Novozym® 435) (5-10% w/w of total substrates).
- Reaction Time: Allow the reaction to proceed for 24-48 hours.
- Workup: After the reaction, the enzyme is removed by filtration. The solvent and excess methanol are then evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.



Biological Activity and Signaling Pathways

1,5-Dimethyl citrate has demonstrated significant anti-inflammatory properties, particularly in macrophage-mediated inflammation.[1][2] Studies using RAW 264.7 mouse macrophages have shown that it can suppress the inflammatory response triggered by lipopolysaccharide (LPS). [1][2] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), leading to the activation of the NF-kB signaling pathway and the subsequent production of pro-inflammatory mediators.[1] 1,5-Dimethyl citrate has been shown to inhibit this pathway.[2]



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Caption: Inhibitory effect of 1,5-Dimethyl Citrate on the LPS-induced NF-kB signaling pathway. [2]

Experimental Protocol: In Vitro Anti-inflammatory Assay[2]

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in appropriate plates (e.g., 96-well for cytokine assays, 6-well for Western blot) and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of 1,5-dimethyl citrate for 1-2 hours.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) to induce an inflammatory response.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Analysis:
 - Nitric Oxide (NO) Production: Measure the amount of nitrite in the cell culture supernatant using the Griess reagent.
 - Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
 - Western Blot: Analyze the protein expression levels of key components of the NF-κB
 pathway (e.g., p-IκBα, p-p65) in cell lysates to determine the extent of pathway inhibition.

Conclusion

1,5-Dimethyl citrate is a well-characterized derivative of citric acid with significant utility in synthetic chemistry and potential applications in pharmacology.[1] Its defined chemical and physical properties, established synthesis protocols, and role as a protected intermediate make it a valuable tool for researchers.[1] Furthermore, its demonstrated ability to suppress key pro-



inflammatory pathways positions it as a promising lead compound for the development of new anti-inflammatory therapies.[1][2] This guide provides the foundational technical information required for professionals working with this versatile molecule.

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